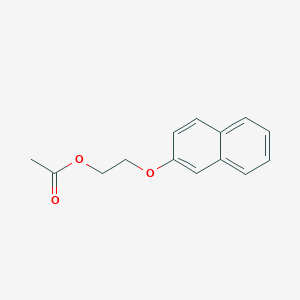
2-(Naphthalen-2-yloxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yloxy)ethyl acetate is an organic compound with the molecular formula C14H14O3. It is known for its unique structure, which includes a naphthalene ring system connected to an ethyl acetate group through an oxygen atom. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yloxy)ethyl acetate typically involves the reaction of β-naphthol with ethyl 2-bromoacetate. This reaction is often carried out under ultrasound and catalyzed by quaternary ammonium salt in a solid-liquid heterogeneous condition . The reaction follows a pseudo-first-order rate law, and the apparent rate constant of the organic phase reaction is obtained from experimental data .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using phase-transfer catalysts and ultrasound irradiation to enhance the reaction rate and yield. The use of tetrabutylammonium bromide (TBAB) as a catalyst and the application of ultrasound (28 kHz, 300W) have been shown to significantly improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yloxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthalen-2-yl ethyl alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalen-2-yl ethyl alcohol derivatives
Substitution: Various substituted naphthalen-2-yloxy derivatives
Scientific Research Applications
2-(Naphthalen-2-yloxy)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yloxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s naphthalene ring system plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(naphthalen-1-yloxy)acetate
- Ethyl 2-(naphthalen-2-yloxy)acetate
- Ethyl (2-naphthyloxy)acetate
Uniqueness
2-(Naphthalen-2-yloxy)ethyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-naphthalen-2-yloxyethyl acetate |
InChI |
InChI=1S/C14H14O3/c1-11(15)16-8-9-17-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3 |
InChI Key |
NEFOZQJCXCIJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















